Bienvenue dans la boutique en ligne BenchChem!

N-cyclohexyl-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

TSPO PBR mitochondrial receptor

N-Cyclohexyl-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 896054-15-2) is a fully synthetic, small-molecule pyridazinylthioacetamide with the molecular formula C20H25N3O2S and a monoisotopic mass of 371.17 Da. Its architecture integrates three distinct pharmacophoric modules: a 4-ethoxyphenyl-substituted pyridazine core, a thioether bridge, and an N-cyclohexyl-acetamide terminus.

Molecular Formula C20H25N3O2S
Molecular Weight 371.5
CAS No. 896054-15-2
Cat. No. B2822709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
CAS896054-15-2
Molecular FormulaC20H25N3O2S
Molecular Weight371.5
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCCC3
InChIInChI=1S/C20H25N3O2S/c1-2-25-17-10-8-15(9-11-17)18-12-13-20(23-22-18)26-14-19(24)21-16-6-4-3-5-7-16/h8-13,16H,2-7,14H2,1H3,(H,21,24)
InChIKeyMYUMGRCPXLLNIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 896054-15-2): Procurement-Grade Structural Identity and Physicochemical Baseline


N-Cyclohexyl-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 896054-15-2) is a fully synthetic, small-molecule pyridazinylthioacetamide with the molecular formula C20H25N3O2S and a monoisotopic mass of 371.17 Da . Its architecture integrates three distinct pharmacophoric modules: a 4-ethoxyphenyl-substituted pyridazine core, a thioether bridge, and an N-cyclohexyl-acetamide terminus. This compound belongs to a broad chemotype claimed in Patent US 2011/0281893 for cancer treatment [1]. Predicted physicochemical properties include a LogP of approximately 3.40, zero Rule-of-5 violations, and a topological polar surface area of 89 Ų, indicating favorable oral drug-likeness .

Why N-Cyclohexyl-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide Cannot Be Interchanged with In-Class Pyridazinylthioacetamides


Within the pyridazinylthioacetamide family, minor structural permutations at the acetamide nitrogen produce profound shifts in molecular recognition and physicochemical behavior. The N-cyclohexyl moiety in CAS 896054-15-2 confers a saturated, conformationally mobile aliphatic ring that is absent in common analogs bearing N-phenyl, N-benzyl, or N-heterocyclic substituents . This structural distinction directly alters LogP (predicted ~3.40), ligand efficiency metrics, and steric complementarity within hydrophobic binding pockets. Consequently, generic substitution with an in-class compound that lacked this N-cyclohexyl feature would risk losing the specific steric and lipophilic profile required for target engagement in biological systems such as the translocator protein (TSPO) or other mitochondrial membrane receptors [1].

Quantitative Differentiation Evidence: N-Cyclohexyl-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide Versus Closest Structural Analogs


TSPO/PBR Binding Affinity: CAS 896054-15-2 Within the Context of Pyridazinylthioacetamide Class Potency

The compound class encompassing CAS 896054-15-2—pyridazinylthioacetamides—has established binding activity at the translocator protein (TSPO, formerly peripheral benzodiazepine receptor). In a competitive binding assay using [³H]-PK 11195 on rat kidney mitochondrial membranes, a structurally related pyridazinylthioacetamide analog (CHEMBL651678) demonstrated an IC₅₀ of 2.1 nM [1]. This data point frames the expected potency range for the chemical series. While direct, head-to-head binding data for CAS 896054-15-2 versus its N-phenyl or N-furan-2-ylmethyl counterparts are not publicly available, the N-cyclohexyl substitution differentiates it from these analogs through increased aliphatic character (predicted LogP 3.40) and greater conformational degrees of freedom, which are predicted to influence mitochondrial membrane partitioning and residence time [2].

TSPO PBR mitochondrial receptor

LogP and Lipophilic Ligand Efficiency (LLE) Differentiation: N-Cyclohexyl vs. N-Phenyl Acetamide Analogs

The predicted octanol-water partition coefficient (ACD/LogP) for CAS 896054-15-2 is 3.40, while the corresponding N-phenyl analog, 2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-phenylacetamide (CAS 894000-72-7), is predicted to have a LogP of approximately 4.2 due to the additional aromatic ring . This difference of ~0.8 log units represents a significant reduction in lipophilicity for the N-cyclohexyl variant, which translates to an improved ligand efficiency profile when normalized by heavy atom count. The N-cyclohexyl compound has zero Rule-of-5 violations, a polar surface area of 89 Ų, and 7 freely rotatable bonds, versus the N-phenyl analog which has a higher aromatic ring count and reduced conformational flexibility .

lipophilicity drug-likeness ADME

Patent-Class Evidence: CAS 896054-15-2 as a Concretely Claimed Species Within the Formula I Cancer-Treatment Chemotype

US Patent Application 2011/0281893 (Krisani Biosciences) discloses a compound of Formula I, wherein the substituent set R₁–R₆ explicitly encompasses the structural features present in CAS 896054-15-2: a cyclohexyl group at the acetamide nitrogen and a 4-ethoxyphenyl group at the pyridazine 6-position [1]. The patent claims pharmaceutical compositions comprising Formula I compounds for the treatment of cancer. While many analogs within the patent remain unexplored, CAS 896054-15-2 represents one of the specifically enumerated combination of substituents, distinguishing it from analogs with alternative R₁ groups (e.g., N-methyl, N-butyl, N-benzyl) that lack the cyclohexyl steric bulk and conformational signature [1].

chemical patent oncology composition of matter

Physicochemical Stability and Solid-State Handling: Predicted Boiling Point and Thermal Stability Window

CAS 896054-15-2 exhibits a predicted boiling point of 631.9 ± 55.0 °C at 760 mmHg, with a flash point of 336.0 ± 31.5 °C and an enthalpy of vaporization of 93.4 ± 3.0 kJ/mol . These values indicate high thermal stability, which is advantageous for long-term storage at ambient temperature and for formulation processes involving heat exposure. In comparison, smaller N-alkyl pyridazinylthioacetamides (e.g., N-methyl or N-ethyl analogs) would be expected to show lower boiling points and potentially greater volatility, while the N-cyclohexyl group contributes to higher molecular weight (371.5 Da) and enhanced thermal resilience .

thermal stability formulation storage

Prioritized Research and Procurement Application Scenarios for N-Cyclohexyl-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide (CAS 896054-15-2)


TSPO/PBR Ligand Screening and Neuroinflammation Probe Development

Given the established nanomolar TSPO binding affinity of structurally related pyridazinylthioacetamides, CAS 896054-15-2 should be prioritized for radioligand displacement assays using [³H]-PK 11195 or [¹⁸F]-FEPPA in rat or human mitochondrial membrane preparations. Its N-cyclohexyl motif is hypothesized to confer a distinct binding-site interaction mode compared to classical TSPO ligands such as PK 11195 or Ro5-4864, potentially yielding novel PET tracer leads for neuroinflammation imaging [1].

Comparative Oncology SAR: N-Cyclohexyl vs. N-Aryl Pyridazinylthioacetamides

The patent coverage of CAS 896054-15-2 within the Formula I cancer-treatment chemotype supports its systematic evaluation alongside N-phenyl, N-benzyl, and N-heterocyclic analogs in viability assays (e.g., MTT or CellTiter-Glo) across carcinoma cell lines. The differential LogP and steric profile (predicted LogP 3.40, cyclohexyl van der Waals volume) may translate to altered cell permeability and target engagement, enabling the identification of substitution-dependent efficacy trends [2].

Mitochondrial Membrane Partitioning and Cholesterol Transport Studies

TSPO ligands are known to modulate mitochondrial cholesterol transport. CAS 896054-15-2, with its predicted lipophilic character (LogP 3.40), can be employed in NBD-cholesterol redistribution assays in primary astrocytes or MA-10 Leydig cells to quantify its effect on steroidogenic flux. This application leverages the compound's physicochemical profile to investigate the functional consequences of N-cyclohexyl substitution on mitochondrial membrane biology [1].

Analytical Reference Standard for Pyridazinylthioacetamide Library Quality Control

The combination of the compound's high predicted boiling point (631.9 °C) and zero Rule-of-5 violations makes CAS 896054-15-2 suitable as a stable analytical reference standard for HPLC-MS method development and quality control of pyridazinylthioacetamide screening libraries. Its distinct retention time and mass spectral signature facilitate accurate quantification and impurity profiling in compound management workflows .

Quote Request

Request a Quote for N-cyclohexyl-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.